2-ethyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)butanamide
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Description
2-ethyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)butanamide is a useful research compound. Its molecular formula is C19H22N4O and its molecular weight is 322.412. The purity is usually 95%.
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Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine derivatives, a class to which this compound belongs, have been shown to possess a broad range of biological activity . They have been characterized with regard to a broad spectrum of biological effects: antitumor, hypoglycemic, antiviral, antibacterial, antifungal, anti-inflammatory, antipyretic, analgesic, immunomodulatory, and sedative activity .
Mode of Action
It is known that imidazo[1,2-a]pyridine derivatives can interact with various biological targets, leading to a wide range of effects . For instance, some imidazo[1,2-a]pyridine derivatives have been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been shown to interact with various biochemical pathways, leading to a wide range of effects . For example, some imidazo[1,2-a]pyridine derivatives have been shown to inhibit phosphatidylinositol-3-kinases (PI3K), a lipid kinase that catalyzes phosphorylation of the hydroxyl group at the 3 position of PIP2 (phosphatidylinositol 4,5-diphosphate) to generate PIP3 (phosphatidylinositol 3,4,5-triphosphate), leading to phosphorylation of Akt, a serine/threonine kinase .
Result of Action
Imidazo[1,2-a]pyridine derivatives have been shown to have a wide range of effects at the molecular and cellular level, including antitumor, hypoglycemic, antiviral, antibacterial, antifungal, anti-inflammatory, antipyretic, analgesic, immunomodulatory, and sedative effects .
Biochemical Analysis
Biochemical Properties
2-ethyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)butanamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, imidazopyridine derivatives have been shown to possess a broad range of biological activities, including antimicrobial, antiviral, and anticancer properties . The compound’s interaction with enzymes such as cytochrome P450 can lead to the modulation of metabolic pathways, affecting the overall biochemical reactions within the cell.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, imidazopyridine derivatives have been shown to inhibit the growth of certain cancer cell lines by inducing apoptosis and cell cycle arrest . Additionally, the compound can affect the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound’s interaction with cytochrome P450 enzymes can result in the inhibition of these enzymes, affecting the metabolism of other compounds . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that imidazopyridine derivatives can remain stable under certain conditions, but their activity may decrease over time due to degradation . Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antimicrobial or anticancer activity. At high doses, the compound can become toxic and cause adverse effects . For instance, high doses of imidazopyridine derivatives have been associated with hepatotoxicity and nephrotoxicity in animal studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect the metabolic flux and levels of metabolites within the cell. Additionally, the compound can influence the activity of other metabolic enzymes, leading to changes in the overall metabolic profile of the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect the compound’s localization and accumulation within specific tissues, influencing its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, the compound may localize to the mitochondria, where it can affect mitochondrial function and induce apoptosis in cancer cells.
Properties
IUPAC Name |
2-ethyl-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-4-14(5-2)18(24)21-16-9-6-8-15(12-16)17-13(3)23-11-7-10-20-19(23)22-17/h6-12,14H,4-5H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRCSJQWUIDIHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=CC(=C1)C2=C(N3C=CC=NC3=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.